molecular formula C21H28N4O B6800795 N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide

N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6800795
M. Wt: 352.5 g/mol
InChI Key: PVUXUHUGFUFXFB-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16(18-11-14-24(2)23-18)22-20(26)25-15-21(12-7-4-8-13-21)19(25)17-9-5-3-6-10-17/h3,5-6,9-11,14,16,19H,4,7-8,12-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUXUHUGFUFXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C)NC(=O)N2CC3(C2C4=CC=CC=C4)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 1-methylpyrazole, phenylacetic acid, and a suitable spirocyclic amine. The synthesis may proceed through the following steps:

    Formation of the pyrazole derivative: 1-methylpyrazole is reacted with an alkylating agent to introduce the ethyl group.

    Spirocyclization: The intermediate is then subjected to spirocyclization conditions, often involving a Lewis acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group through a condensation reaction with phenylacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spirocyclic amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or spirocyclic derivatives.

Scientific Research Applications

N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide: shares structural similarities with other spirocyclic compounds and pyrazole derivatives.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different substituents.

    Pyrazole derivatives: Compounds with variations in the pyrazole ring or additional functional groups.

Uniqueness

  • The unique combination of the spirocyclic structure and the pyrazole ring in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

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